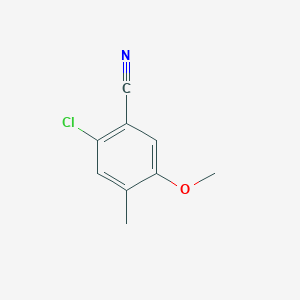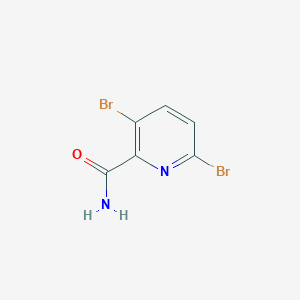
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Vorbereitungsmethoden
The synthesis of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-imidazole-2-thiol and 2-bromo-1-butylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated thiol group attacks the carbon atom bonded to the bromine in 2-bromo-1-butylamine, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its imidazole ring.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfur atom can also form covalent bonds with cysteine residues in proteins, leading to the modification of protein function.
Vergleich Mit ähnlichen Verbindungen
1-((1-Methyl-1h-imidazol-2-yl)thio)butan-2-amine can be compared with other imidazole-containing compounds:
1-Methylimidazole: Lacks the sulfur and amine groups, making it less versatile in terms of chemical reactivity.
2-Mercaptoimidazole: Contains a thiol group but lacks the butan-2-amine moiety, limiting its applications in certain reactions.
Histidine: An amino acid with an imidazole side chain, but it has different biological roles and reactivity due to its structure.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Eigenschaften
Molekularformel |
C8H15N3S |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
1-(1-methylimidazol-2-yl)sulfanylbutan-2-amine |
InChI |
InChI=1S/C8H15N3S/c1-3-7(9)6-12-8-10-4-5-11(8)2/h4-5,7H,3,6,9H2,1-2H3 |
InChI-Schlüssel |
ZRHVLMAJGGYGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC1=NC=CN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)


![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)




![Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
